3-(4-Morpholinylmethyl)-morpholine 2HCl
CAS No.:
Cat. No.: VC13481962
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 3-(morpholin-4-ylmethyl)morpholine |
| Standard InChI | InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2 |
| Standard InChI Key | IZGSGQHLPVMHMT-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)CN2CCOCC2 |
| Canonical SMILES | C1COCC(N1)CN2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two morpholine rings: a parent morpholine moiety and a secondary morpholinylmethyl group linked via a methylene bridge at the 3-position. The dihydrochloride salt form indicates protonation at two nitrogen sites, likely the tertiary amine of the parent morpholine and the secondary amine of the morpholinylmethyl substituent .
Table 1: Key Physicochemical Properties of 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride
The molecular formula aligns with morpholine derivatives such as 4-(3-Chloropropyl)morpholine hydrochloride (C₇H₁₄ClNO·HCl, MW 200.11) and 4-(2-Chloroethyl)morpholine hydrochloride (C₆H₁₂ClNO·HCl, MW 186.08) , adjusted for the additional morpholine group.
Spectral Characterization
While experimental data for this compound is unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: Peaks near δ 3.70–3.80 ppm (morpholine ring protons) and δ 2.40–2.60 ppm (methylene bridges) .
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Mass Spectrometry: A molecular ion peak at m/z 281.18 (M+H⁺) with fragmentation patterns indicative of morpholine ring cleavage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves alkylation or reductive amination strategies, mirroring methods for related morpholine derivatives:
Route 1: Alkylation of Morpholine
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Reactants: Morpholine and a chloromethyl-morpholine precursor.
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Mechanism: Nucleophilic substitution at the chlorinated carbon, forming the methylene bridge.
Route 2: Reductive Amination
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Reactants: Morpholine-3-carbaldehyde and morpholine.
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Conditions: Sodium triacetoxyborohydride (STAB) in dichloromethane, room temperature .
Table 2: Comparative Synthesis Parameters
| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Solvent | Toluene | Dichloromethane |
| Temperature | 110°C | 25°C |
| Reaction Time | 2–4 hours | 12–24 hours |
| Byproducts | Halogenated residues | Borate complexes |
Industrial-Scale Production
Shree Ganesh Remedies Limited and similar manufacturers utilize modular flow reactors for scalable synthesis of morpholine hydrochlorides, achieving >90% purity through recrystallization from ethanol-water mixtures . Critical quality control metrics include:
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Impurity Profiling: HPLC-MS to detect residual alkylating agents (<0.1% threshold) .
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Crystallinity: X-ray diffraction to confirm salt formation .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Morpholine derivatives serve as precursors for antihypertensive and antiviral agents. For example:
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Antiviral Agents: Structural analogs like 4-(Morpholinomethyl)thiazol-2-amine (PubChem CID 2125344) exhibit inhibitory activity against RNA viruses .
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Urethane Catalysts: 4-Methylmorpholine enhances reaction rates in polyurethane production by stabilizing zwitterionic intermediates .
Table 3: Therapeutic Applications of Morpholine Derivatives
| Derivative | Application | Mechanism |
|---|---|---|
| 4-(3-Chloropropyl)morpholine | Anticancer agents | Alkylating DNA crosslinks |
| 4-Methylmorpholine | Urethane catalyst | Transition-state stabilization |
| Target Compound | Under investigation | Potential kinase inhibition |
Computational Modeling
Density functional theory (DFT) studies on morpholine catalysts reveal:
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Transition-State Stabilization: The morpholine nitrogen participates in hydrogen bonding, lowering activation energies by 10–15 kJ/mol .
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Zwitterionic Intermediates: Solvent effects critically influence intermediate stability, with aqueous environments favoring proton transfer .
| Hazard Type | Category | Precautionary Measures |
|---|---|---|
| Acute Toxicity | 3 | Use fume hood, wear nitrile gloves |
| Skin Corrosion | 1B | Acid-resistant PPE |
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